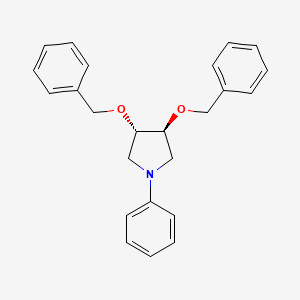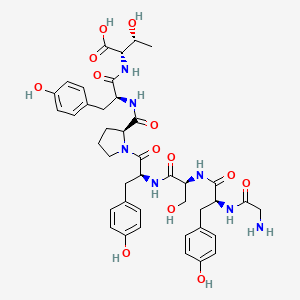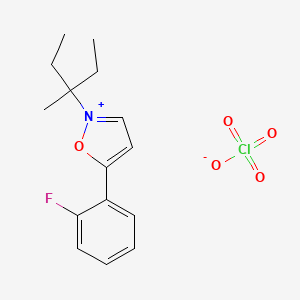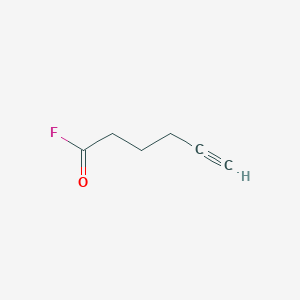![molecular formula C20H19N3O2 B14193189 N-{3-[5-(4-Methoxyanilino)pyridin-3-yl]phenyl}acetamide CAS No. 875147-84-5](/img/structure/B14193189.png)
N-{3-[5-(4-Methoxyanilino)pyridin-3-yl]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[5-(4-Methoxyanilino)pyridin-3-yl]phenyl}acetamide is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of cancer. The structure of this compound features a pyridine ring substituted with a methoxyaniline group and an acetamide moiety, which contribute to its unique chemical properties and biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[5-(4-Methoxyanilino)pyridin-3-yl]phenyl}acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving a β-ketoester, an aldehyde, and ammonia.
Introduction of the Methoxyaniline Group: The methoxyaniline group is introduced via a nucleophilic substitution reaction, where a methoxyaniline derivative reacts with a halogenated pyridine intermediate.
Acetylation: The final step involves the acetylation of the amino group on the phenyl ring using acetic anhydride under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-{3-[5-(4-Methoxyanilino)pyridin-3-yl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted pyridine or phenyl derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its role in modulating biological pathways and interactions with biomolecules.
Medicine: Evaluated for its anticancer properties, particularly against breast, lung, prostate, and breast cancer cell lines.
Wirkmechanismus
The mechanism of action of N-{3-[5-(4-Methoxyanilino)pyridin-3-yl]phenyl}acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets key enzymes and receptors involved in cancer cell proliferation and survival.
Pathways Involved: It modulates signaling pathways such as the PI3K/Akt and MAPK pathways, leading to the inhibition of cancer cell growth and induction of apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-{2-(4-Methoxyanilino)-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl}benzamide: Similar structure but with additional methoxy groups on the phenyl ring.
N-{4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl}-4-((4-methylpiperazin-1-yl)phenyl)pyridine: Contains a pyrimidine ring and a piperazine moiety.
Uniqueness
N-{3-[5-(4-Methoxyanilino)pyridin-3-yl]phenyl}acetamide is unique due to its specific substitution pattern on the pyridine ring and the presence of the methoxyaniline group, which contribute to its distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
875147-84-5 |
|---|---|
Molekularformel |
C20H19N3O2 |
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
N-[3-[5-(4-methoxyanilino)pyridin-3-yl]phenyl]acetamide |
InChI |
InChI=1S/C20H19N3O2/c1-14(24)22-18-5-3-4-15(10-18)16-11-19(13-21-12-16)23-17-6-8-20(25-2)9-7-17/h3-13,23H,1-2H3,(H,22,24) |
InChI-Schlüssel |
YVSDRVPLQWHGHS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CC(=CN=C2)NC3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-Dibromo-3,4-dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14193106.png)
![6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14193110.png)
![1-Hydroxy-3'-nitro[1,1'-biphenyl]-4(1H)-one](/img/structure/B14193112.png)
![Trimethyl[1-(methylsulfanyl)-4-phenylbut-1-en-1-yl]silane](/img/structure/B14193121.png)
![2-[(Diphenylmethylidene)amino]-2-ethylpent-4-enamide](/img/structure/B14193123.png)


![Acetamide, N-[4-methyl-3-(phenylmethyl)-2(3H)-thiazolylidene]-](/img/structure/B14193143.png)


![(1S,8R)-5,9,9-Trimethylbicyclo[6.2.0]decane-2,5-dicarbaldehyde](/img/structure/B14193168.png)
![5-(furan-3-yl)-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide](/img/structure/B14193172.png)


